
2-chloro-N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)-4-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)-4-nitrobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-chloro-N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)-4-nitrobenzamide involves the inhibition of specific enzymes and receptors that play a crucial role in various biological processes. This inhibition leads to the disruption of the cellular signaling pathways, ultimately resulting in the desired physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chloro-N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)-4-nitrobenzamide depend on the specific biological process being targeted. Some of the reported effects include the inhibition of cancer cell growth, modulation of neurotransmitter release, and modulation of ion channel activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of 2-chloro-N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)-4-nitrobenzamide is its high potency and selectivity towards specific biological targets. This makes it an ideal compound for studying the underlying mechanisms of various biological processes. However, its high potency can also make it challenging to study the compound's effects on non-targeted biological processes, leading to potential limitations in experimental design.
Zukünftige Richtungen
There are several future directions for the research on 2-chloro-N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)-4-nitrobenzamide. Some of the potential areas of research include the development of novel drug candidates based on the compound's structure, the investigation of its effects on specific biological processes, and the exploration of its potential applications in various fields, including drug discovery and neuroscience.
Conclusion:
In conclusion, 2-chloro-N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)-4-nitrobenzamide is a chemical compound that has significant potential in various fields of scientific research. Its high potency and selectivity towards specific biological targets make it an ideal compound for studying the underlying mechanisms of various biological processes. Further research in this area can lead to the development of novel drug candidates and the discovery of new therapeutic targets for various diseases.
Synthesemethoden
The synthesis method of 2-chloro-N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)-4-nitrobenzamide involves the reaction of 2-chloro-4-nitrobenzoic acid with 3-methoxy-5,6,7,8-tetrahydro-2-naphthalenamine in the presence of a coupling reagent. The resulting product is then purified using chromatography techniques to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)-4-nitrobenzamide has been extensively studied for its potential applications in various fields of scientific research. Some of the prominent research areas include cancer research, neuroscience, and drug discovery.
Eigenschaften
IUPAC Name |
2-chloro-N-(3-methoxy-5,6,7,8-tetrahydronaphthalen-2-yl)-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O4/c1-25-17-9-12-5-3-2-4-11(12)8-16(17)20-18(22)14-7-6-13(21(23)24)10-15(14)19/h6-10H,2-5H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQPISNKHVVKNHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CCCCC2=C1)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3-methoxy-5,6,7,8-tetrahydronaphthalen-2-yl)-4-nitrobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

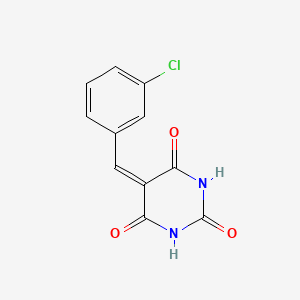
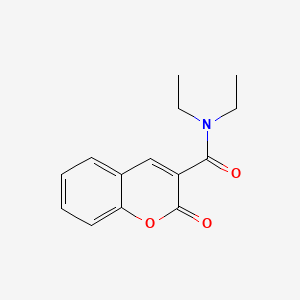

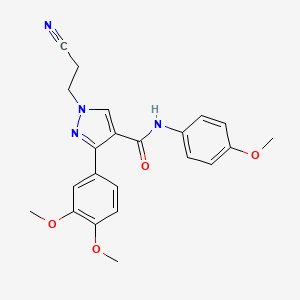
![1-(3-fluorobenzyl)-4-({1-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)-2-piperazinone](/img/structure/B5084295.png)
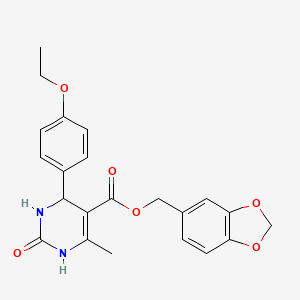
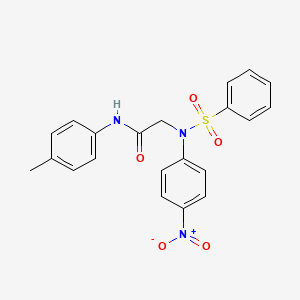
![1-{3-[(diethylamino)methyl]-4-methoxyphenyl}ethanone hydrochloride](/img/structure/B5084311.png)
![(2-aminoethyl)(1,4-dioxaspiro[4.11]hexadec-2-ylmethyl)amine](/img/structure/B5084312.png)
![3-methyl-N-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-thiadiazol-2-yl}-1-benzofuran-2-carboxamide](/img/structure/B5084320.png)

![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzenesulfonamide](/img/structure/B5084332.png)
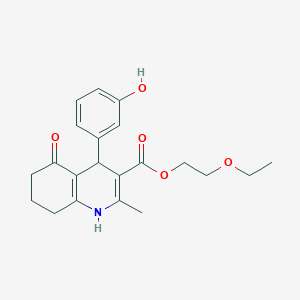
![N-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]isonicotinamide 1-oxide](/img/structure/B5084348.png)